molecular formula C17H19N5O B2699523 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea CAS No. 2034504-73-7

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea

Cat. No.: B2699523
CAS No.: 2034504-73-7
M. Wt: 309.373
InChI Key: YYEFPXQHWDVPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the tert-butylphenyl and pyrazolo[1,5-a]pyrimidinyl groups imparts unique chemical and physical properties to the molecule.

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, where a tert-butylphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and inflammation.

    Material Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    7-[4-(tert-butyl)phenyl]-2-methyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-6-carbonitrile: This compound has a similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.

    Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives: These compounds are studied for their potential as enzyme inhibitors and have different functional groups that affect their properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFPXQHWDVPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.